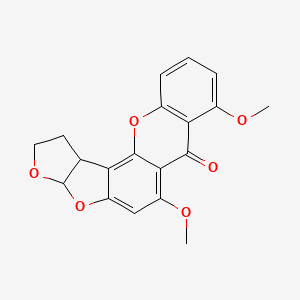
1,2-Dihydro-O-methylsterigmatocystin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dihydro-O-methylsterigmatocystin, also known as dhomst, belongs to the class of organic compounds known as sterigmatocystins. These are a group of closely related fungal metabolites chemically characterized by a xanthone moiety fused to a dihydrodifurano or a tetrahydrodifurano moiety. The chemical difference among the various sterigmagocystins are the presence or absence of unsaturation at positions 2 and 3 of the difurano ring system, the substitution pattern on positions 6, 7, and 10 of the xanthone system and/or the substituent on position 3 of the difurano system. They are produced by Aspergilus spp. and Bipolaris spp. Dihydro-O-methylsterigmatocystin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, dihydro-O-methylsterigmatocystin is primarily located in the membrane (predicted from logP).
Aplicaciones Científicas De Investigación
Biosynthesis and Pathways
1,2-Dihydro-O-methylsterigmatocystin is a precursor in the biosynthetic pathways leading to aflatoxin production. It is formed from O-methylsterigmatocystin (OMST) through enzymatic reactions involving specific fungal strains such as Aspergillus parasiticus. Research has shown that DHOMST can be converted to aflatoxin B2 (AFB2) in certain conditions, indicating its critical role in aflatoxin biosynthesis .
Table 1: Biosynthetic Pathway Overview
| Compound | Precursor | Enzyme Involved |
|---|---|---|
| This compound | O-Methylsterigmatocystin | O-methyltransferase I |
| Aflatoxin B2 | This compound | Fungal mycelia |
Toxicological Implications
The toxicological relevance of DHOMST has been a subject of extensive research. Studies indicate that it possesses genotoxic properties similar to other aflatoxins, raising concerns about its presence in food products. Monitoring levels of DHOMST and related compounds in food is recommended to ensure food safety .
Case Study: Toxicological Assessment
A study conducted by Theumer et al. (2018) examined the genotoxic effects of various aflatoxin precursors, including DHOMST. The findings suggested that DHOMST exhibited significant mutagenic potential, prompting further investigation into its safety in food products .
Research Applications
This compound is utilized in various research contexts:
- Food Safety Testing : Given its association with aflatoxin biosynthesis, DHOMST is often analyzed in food samples to assess contamination levels. Its detection can serve as an indicator of potential aflatoxin contamination.
- Mycological Studies : Researchers study DHOMST to understand fungal metabolism and the pathways leading to toxin production. This knowledge can aid in developing methods to inhibit aflatoxin production in agricultural settings.
- Pharmacological Research : Preliminary studies have suggested that compounds related to sterigmatocystins may have anticancer properties. Research into DHOMST's structure could lead to the development of novel therapeutic agents .
Table 2: Research Applications Overview
| Application | Description |
|---|---|
| Food Safety Testing | Monitoring for contamination levels |
| Mycological Studies | Understanding fungal metabolism |
| Pharmacological Research | Investigating potential anticancer properties |
Propiedades
Número CAS |
24945-81-1 |
|---|---|
Fórmula molecular |
C19H16O6 |
Peso molecular |
340.3 g/mol |
Nombre IUPAC |
11,15-dimethoxy-6,8,20-trioxapentacyclo[10.8.0.02,9.03,7.014,19]icosa-1,9,11,14(19),15,17-hexaen-13-one |
InChI |
InChI=1S/C19H16O6/c1-21-10-4-3-5-11-15(10)17(20)16-12(22-2)8-13-14(18(16)24-11)9-6-7-23-19(9)25-13/h3-5,8-9,19H,6-7H2,1-2H3 |
Clave InChI |
WSBZDTWHZJNGKQ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC2=C1C(=O)C3=C(C=C4C(=C3O2)C5CCOC5O4)OC |
SMILES canónico |
COC1=CC=CC2=C1C(=O)C3=C(C=C4C(=C3O2)C5CCOC5O4)OC |
melting_point |
282-283°C |
Key on ui other cas no. |
21793-91-9 |
Descripción física |
Solid |
Sinónimos |
1,2-dihydro-O-methylsterigmatocystin DHOMST |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















